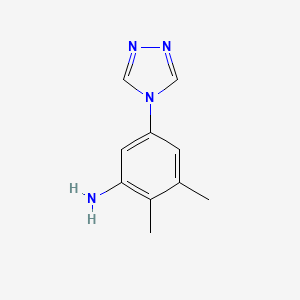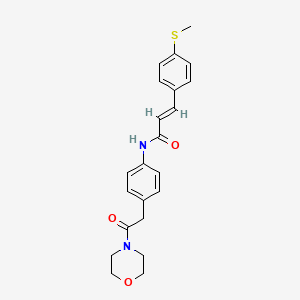![molecular formula C25H23Cl2NO4 B2869972 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3,4-dimethoxybenzyl)-2-propenamide CAS No. 477888-84-9](/img/structure/B2869972.png)
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3,4-dimethoxybenzyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The dichlorobenzyl and dimethoxybenzyl groups would probably be introduced in earlier steps, using suitable reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the dichlorobenzyl and dimethoxybenzyl substituents. For example, the amide group might be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizers
Compounds with similar structural features, such as zinc phthalocyanines substituted with Schiff base derivatives, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, show remarkable potential as Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Analgesic Activities
Novel derivatives starting from naturally occurring compounds have been prepared and tested for their anti-inflammatory, analgesic, and anticonvulsant activities. Such studies involve the synthesis of compounds through various chemical reactions and evaluating their biological activities, indicating the potential therapeutic applications of these compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Antioxidant Studies
Research on the oxidative properties of antioxidants based on N,N'-substituted p-phenylenediamines, representing a significant group of antioxidants used in the rubber industry, showcases the importance of understanding the behavior of such compounds under oxidation. These studies can help in developing more effective antioxidants for industrial applications (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).
Insecticide Research
The development of novel insecticides, such as flubendiamide, which shows extremely strong insecticidal activity especially against lepidopterous pests, including resistant strains, is another area of research. This highlights the role of chemical synthesis in creating new compounds for agricultural applications (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is Botulinum neurotoxin type A . This neurotoxin is produced by the bacterium Clostridium botulinum .
Mode of Action
It is known to interact with botulinum neurotoxin type a . The specific interaction and the resulting changes are yet to be elucidated.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2NO4/c1-30-23-11-5-18(13-24(23)31-2)15-28-25(29)12-6-17-3-9-21(10-4-17)32-16-19-7-8-20(26)14-22(19)27/h3-14H,15-16H2,1-2H3,(H,28,29)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYKCAVGMKOWTF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)


![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2869901.png)
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2869902.png)
![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)
![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)



![N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2869911.png)